Fodipir
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O14P2/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKUFYLUXROIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)O)C)O)CC(=O)O)CC(=O)O)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043960 | |
| Record name | Fodipir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118248-91-2 | |
| Record name | Fodipir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118248912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fodipir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FODIPIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28BIW0UTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Interactions and Ligand Functionality of Fodipir
Chelation Properties and Metal Ion Binding Affinity
Fodipir demonstrates a diverse range of binding affinities with different metal cations, a characteristic that underpins its potential therapeutic and diagnostic applications.
This compound exhibits a high affinity for platinum cations, particularly Pt²⁺. Electron Paramagnetic Resonance (EPR) studies have provided substantial evidence that this compound (DPDP) binds Pt²⁺ with considerable strength mdpi.comresearchgate.netresearchgate.netnih.govpreprints.orgresearchgate.netnih.gov. This strong interaction suggests that this compound can function as a chelation drug, effectively binding to Pt²⁺ ions. The formation of stable complexes between this compound and Pt²⁺ facilitates the mobilization and subsequent renal excretion of platinum from the body mdpi.comresearchgate.netresearchgate.netnih.govpreprints.org.
This chelation mechanism is considered a key factor in explaining the protective effects observed with mangathis compound (MnDPDP) against chemotherapy-induced peripheral neuropathy (CIPN), a common side effect associated with platinum-based chemotherapeutic agents like oxaliplatin (B1677828) researchgate.netresearchgate.netnih.govpreprints.orgresearchgate.netnih.gov. Research indicates that the chelation and elimination of Pt²⁺ by this compound are crucial for this protective efficacy, implying that the manganese component of mangathis compound may not be essential for this specific neuroprotective action researchgate.netresearchgate.netnih.govpreprints.orgresearchgate.netnih.gov. Hypothetically, the interaction involves Pt²⁺ coordinating with the amine and phenolate (B1203915) groups of DPDP, forming a square planar complex with four coordination sites researchgate.net.
This compound's binding dynamics are also characterized by its competitive interactions with endogenous divalent metal ions. EPR studies have shown that Pt²⁺ can outcompete both Mn²⁺ and endogenous Zn²⁺ for binding to this compound (DPDP) researchgate.netresearchgate.netnih.govpreprints.orgresearchgate.net.
Among the endogenous divalent metal ions, zinc (Zn²⁺) demonstrates a significantly higher binding affinity for this compound compared to manganese (Mn²⁺) and calcium (Ca²⁺) google.comresearchgate.netnih.govnih.gov. Specifically, Zn²⁺ possesses an affinity for this compound that is approximately 1000 times (10³) greater than that of Mn²⁺ google.comresearchgate.netnih.govnih.gov. Furthermore, Zn²⁺'s affinity for this compound is roughly 10⁹ times higher than that of Ca²⁺ researchgate.netnih.govnih.gov. Conversely, Ca²⁺ exhibits an affinity for this compound that is approximately 10⁶ times lower than that of Mn²⁺ nih.gov.
The release of Mn²⁺ from mangathis compound in biological systems is substantially influenced by the presence of plasma zinc, which actively competes for binding sites on the this compound ligand researchgate.netnih.govnih.gov. The readily exchangeable plasma zinc, which constitutes about 0.1% of the total body zinc content, is the primary fraction that competes with manganese for complexation with this compound and its dephosphorylated metabolites, such as dipyridoxyl monophosphate (DPMP) and pyridoxyl ethylenediamine (B42938) diacetate (PLED) google.comnih.gov.
The strategic replacement of manganese with calcium in mangathis compound, forming calmangathis compound (Ca₄Mn(DPDP)₅) with a typical Ca/Mn ratio of 4:1, has been shown to stabilize the complex. This modification significantly reduces the release of Mn²⁺ that would otherwise occur due to transmetallation with Zn²⁺, thereby leading to decreased manganese retention in the brain and other organs researchgate.netresearchgate.netnih.govnih.gov.
Table 1: Relative Binding Affinities of Divalent Metal Ions for this compound
| Metal Ion | Relative Affinity for this compound (compared to Mn²⁺) |
| Zn²⁺ | ~1000 times higher (10³) google.comresearchgate.netnih.govnih.gov |
| Mn²⁺ | Reference |
| Ca²⁺ | ~10⁶ times lower nih.gov |
Structural Basis for Ligand-Metal Coordination and Biological Recognition
This compound, as dipyridoxyl diphosphate (B83284) (DPDP), possesses a molecular structure that facilitates its chelating capabilities. The compound is characterized by two pyridoxyl groups and a diphosphate bridge, providing multiple functional groups for coordinating with metal ions drugbank.comnih.govhres.cawikipedia.orgnewdrugapprovals.orgnewdrugapprovals.org.
In the context of mangathis compound, the manganese(II) ion (Mn²⁺) is reported to coordinate with six sites on the this compound ligand or its metabolite PLED. These coordination sites include two phenolates, two amides, and two carboxylates researchgate.net. This hexacoordinate binding contributes to the stability of the mangathis compound complex.
For other metal ions, such as copper (Cu²⁺), which is a borderline metal, the coordination with DPDP occurs at four sites, specifically the amides and phenolates, adopting a square pyramidal geometry with a high binding affinity (log KML of 22.08) researchgate.net. This suggests a similar mode of coordination for other transition metals like Pt²⁺, which is hypothesized to bind to the amines and phenolates of DPDP in a square geometry researchgate.net.
The integrity of the metal-fodipir complex is crucial for certain biological activities. For instance, the superoxide (B77818) dismutase (SOD) mimetic activity of mangathis compound, which contributes to its cytoprotective effects, is dependent on the manganese ion remaining bound within the intact complex researchgate.netnih.govnih.gov. Conversely, the contrast-enhancing property of mangathis compound in MRI relies on the in vivo dissociation of Mn²⁺ from the complex researchgate.netnih.govnih.gov. However, in the context of platinum-associated neurotoxicity, the efficacy is linked to this compound's direct chelation of Pt²⁺, highlighting the ligand's independent functional significance researchgate.netresearchgate.netnih.govpreprints.orgnih.gov.
Pharmacological Mechanisms of Action of Fodipir
Cytoprotective Efficacy and Associated Cellular Pathways
Fodipir demonstrates notable cytoprotective effects by intervening in key cellular pathways that respond to stress and injury. It helps maintain cellular integrity by mitigating oxidative stress, stabilizing crucial organelles, and modulating cell death processes.
A critical aspect of this compound's cytoprotective mechanism is its ability to stabilize the membranes of subcellular organelles, particularly lysosomes and mitochondria. karger.comnih.govnih.gov Lysosomal membrane permeabilization (LMP) is a key event in certain forms of cell death, releasing harmful enzymes into the cell's cytoplasm. nih.gov Studies have demonstrated that this compound protects against 7β-hydroxycholesterol-induced cytotoxicity by preventing LMP. karger.comnih.gov The parent compound, Mangathis compound, has also been shown to stabilize both lysosomal and mitochondrial membranes, suggesting a crucial role for the this compound ligand in maintaining organelle integrity during cellular stress. nih.govnih.gov A sustained decrease in mitochondrial membrane potential can deplete the cell of energy, leading to cell death. youtube.com
By mitigating upstream cellular damage, this compound effectively modulates programmed cell death pathways like apoptosis. Research has shown that pretreating cells with this compound provides protection against apoptosis induced by cytotoxic agents such as 7β-hydroxycholesterol. karger.comnih.gov This anti-apoptotic effect is a direct consequence of its ability to reduce ROS production and stabilize lysosomal and mitochondrial membranes, which are key events in the initiation and execution of the apoptotic cascade. karger.comnih.govnih.gov
Table 1: Summary of this compound's Cytoprotective Effects in a Preclinical Model
| Cellular Model | Stress Inducer | Observed Effect of this compound (Dp-dp) | Reference |
|---|---|---|---|
| U937 Cells | 7β-hydroxycholesterol | Attenuation of ROS Production | nih.gov, karger.com |
| U937 Cells | 7β-hydroxycholesterol | Prevention of Lysosomal Membrane Permeabilization | nih.gov, karger.com |
| U937 Cells | 7β-hydroxycholesterol | Protection against Apoptosis | nih.gov, karger.com |
Chelation-Mediated Therapeutic Mechanisms
This compound's structure as a hexadentate linear chelate allows it to form a stable binding pocket for metal ions. nih.govaau.dk This chelating property is central to one of its key therapeutic applications: the detoxification of heavy metals used in chemotherapy.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) is a severe, dose-limiting side effect of platinum-based anticancer drugs like oxaliplatin (B1677828) and cisplatin (B142131). nih.govnih.gov The underlying mechanism of platinum-associated CIPN is believed to involve the accumulation of platinum in the dorsal root ganglia, leading to increased oxidative stress and neurotoxicity. nih.gov
This compound has demonstrated significant potential in preventing oxaliplatin-associated CIPN through a mechanism of platinum chelation. nih.gov Electron paramagnetic resonance (EPR) studies have revealed that the platinum ion (Pt²⁺) has a higher affinity for this compound (DPDP) than both manganese (Mn²⁺) and endogenous zinc (Zn²⁺), effectively outcompeting them for binding. nih.govresearchgate.net This suggests that the protective efficacy of Mangathis compound against CIPN is primarily a result of the this compound ligand chelating and eliminating Pt²⁺, making the presence of Mn²⁺ unnecessary for this specific therapeutic action. nih.govresearchgate.net By binding to the neurotoxic Pt²⁺, this compound facilitates its mobilization and subsequent renal excretion, thereby reducing its accumulation in nerve cells and mitigating neurotoxicity. nih.gov
Table 2: Metal Ion Affinity for this compound (DPDP)
| Metal Ion | Relative Binding Affinity | Implication for CIPN | Reference |
|---|---|---|---|
| Platinum (Pt²⁺) | Highest | This compound preferentially binds and removes platinum, detoxifying nerve cells. | nih.gov, researchgate.net |
| Zinc (Zn²⁺) | High | A primary endogenous competitor for binding to this compound. | nih.gov, aau.dk |
| Manganese (Mn²⁺) | Moderate | Displaced from this compound by platinum, indicating chelation is the key protective mechanism. | nih.gov, researchgate.net |
| Calcium (Ca²⁺) | Low | Has a significantly lower affinity for this compound compared to other ions. | nih.gov |
Influence on Endogenous Metal Ion Homeostasis and Redistribution
This compound, chemically known as dipyridoxyl diphosphate (B83284) (DPDP), functions as a chelating agent that can significantly influence the homeostasis and redistribution of endogenous metal ions. drugbank.comnih.gov The homeostasis of essential metals like copper, iron, and zinc is tightly regulated by a system of transporters that manage their uptake, storage, and secretion. mdpi.commdpi.com An imbalance in these metal ions can lead to cellular damage through processes like oxidative stress. nih.govnih.gov
This compound's primary interaction in a clinical context is as a ligand for manganese (Mn²⁺) in the compound mangathis compound. drugbank.com Following administration, the mangathis compound chelate can dissociate, releasing both manganese ions and the this compound ligand. drugbank.com The liberated this compound is then capable of interacting with other endogenous metal ions. This interaction is governed by the relative binding affinities of this compound for different cations.
Research indicates that this compound possesses a high affinity for several biologically important metal ions, including zinc (Zn²⁺) and copper (Cu²⁺). nih.gov It also has an exceptionally high affinity for the exogenous, neurotoxic platinum ion (Pt²⁺), which is relevant in contexts of chemotherapy. nih.govexlibrisgroup.com The affinity of this compound for Pt²⁺ is estimated to be at least 10,000 times higher than its affinity for Mn²⁺. nih.gov This strong chelating ability allows this compound to bind to and facilitate the redistribution or excretion of these ions, thereby altering their physiological concentrations and availability. nih.gov By binding to these metal ions, this compound can modulate their participation in various biological processes, including enzymatic reactions and redox cycling. mdpi.com
The table below summarizes the binding affinity of this compound (DPDP) for various metal ions, providing insight into its potential to influence their homeostasis.
| Metal Ion | Log Stability Constant (log KML) | Reference |
| Mn²⁺ | ~15.1 | nih.gov |
| Zn²⁺ | 19.00 | nih.gov |
| Cu²⁺ | 22.08 | nih.gov |
| Pt²⁺ | > 19 (Significantly higher than Zn²⁺) | nih.gov |
This interactive table provides a summary of this compound's binding affinities. Users can sort the data by clicking on the column headers.
Redox Modulatory Capacities and Antioxidant Roles
This compound exhibits significant redox modulatory and antioxidant properties, primarily through its manganese complex, mangathis compound. nih.govnih.govmdpi.com These capabilities are crucial for protecting cells from damage induced by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in a wide range of pathological conditions. nih.govresearchgate.net The antioxidant action of the mangathis compound complex is multifaceted, involving direct enzymatic-like activity and the downstream mitigation of damaging oxidative and nitrosative pathways. nih.govunipd.it
Indirect Contribution to Superoxide (B77818) Dismutase (SOD) Mimetic Activity
The most prominent antioxidant feature of the mangathis compound complex is its ability to function as a superoxide dismutase (SOD) mimetic. nih.govmdpi.com SOD mimetics are small synthetic compounds that replicate the function of the endogenous SOD enzyme, which is a critical component of the cellular antioxidant defense system. wikipedia.org The native enzyme catalyzes the dismutation of the superoxide anion (O₂•⁻), a primary ROS, into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.comwikipedia.org
This compound contributes indirectly but essentially to this activity. By itself, the this compound ligand has no SOD activity. However, when it chelates manganese (Mn²⁺), it forms a stable complex (mangathis compound) that is catalytically active. nih.govmdpi.com The this compound ligand modulates the redox potential of the central manganese ion, enabling it to undergo a catalytic redox cycle. wikipedia.org In this cycle, the complexed Mn²⁺ is first oxidized to Mn³⁺ by one superoxide anion, and subsequently, the Mn³⁺ is reduced back to Mn²⁺ by a second superoxide anion. nih.govwikipedia.org
Catalytic Cycle of SOD Mimetic Activity
Reduction of Superoxide (Oxidation of Manganese): Mn²⁺-Fodipir + O₂•⁻ → Mn³⁺-Fodipir + O₂
Reduction of Manganese (Formation of Hydrogen Peroxide): Mn³⁺-Fodipir + O₂•⁻ + 2H⁺ → Mn²⁺-Fodipir + H₂O₂
This process effectively removes the highly reactive superoxide radical from the biological system. wikipedia.org The stability provided by the this compound ligand is crucial, as free, un-complexed Mn²⁺ ions are poorly reactive with superoxide. nih.gov Therefore, this compound is indispensable for the potent SOD mimetic activity observed with mangathis compound.
Mitigation of Oxidative and Nitrosative Stress Pathways
By efficiently scavenging superoxide anions, the mangathis compound complex plays a critical role in mitigating the broader pathways of both oxidative and nitrosative stress. nih.govnih.govmdpi.com Oxidative stress arises from an imbalance between the production of ROS and the body's ability to detoxify these reactive products. nih.gov Nitrosative stress involves the overproduction of RNS, such as peroxynitrite. mdpi.com
The SOD mimetic action of mangathis compound directly counters the initial steps of these damaging cascades. nih.gov A key reaction in the propagation of both oxidative and nitrosative stress is the rapid interaction between the superoxide anion (O₂•⁻) and nitric oxide (NO•) to form peroxynitrite (ONOO⁻). nih.gov
Formation of Peroxynitrite O₂•⁻ + NO• → ONOO⁻
Peroxynitrite is a highly potent and destructive oxidant and nitrating agent that can damage a wide array of biomolecules, including proteins, lipids, and DNA, leading to cellular dysfunction and death. nih.govnih.gov By catalyzing the dismutation of superoxide, mangathis compound reduces the bioavailability of O₂•⁻, thereby preventing the formation of peroxynitrite. nih.gov This action is crucial for protecting cells from the cytotoxic effects of both oxidative and nitrosative stress. nih.govnih.gov The ability of mangathis compound to arrest the production of toxic species like peroxynitrite makes it an effective agent in protecting healthy cells against injuries caused by drug-induced oxidative stress. nih.gov
The table below outlines the key reactive species and the role of this compound (via its manganese complex) in mitigating their damaging effects.
| Reactive Species | Chemical Formula | Role in Cellular Stress | Mitigation by Mangathis compound |
| Superoxide | O₂•⁻ | Primary ROS, precursor to other reactive species. | Directly scavenged through SOD mimetic activity. mdpi.comwikipedia.org |
| Nitric Oxide | NO• | Signaling molecule; reacts with superoxide to form peroxynitrite. | N/A (Does not directly interact) |
| Peroxynitrite | ONOO⁻ | Potent oxidant and nitrating agent, causes significant cellular damage. | Formation is inhibited by scavenging its precursor, superoxide. nih.gov |
| Hydrogen Peroxide | H₂O₂ | A product of superoxide dismutation; less reactive but can lead to hydroxyl radical formation. | Produced as a result of SOD mimetic activity; subsequently detoxified by cellular catalase and glutathione (B108866) peroxidase. mdpi.com |
This interactive table summarizes the interaction between Mangathis compound and key reactive species. Users can sort the data by clicking on the column headers.
Pharmacokinetics, Distribution, Metabolism, and Excretion Adme of Fodipir
Absorption and Bioavailability Considerations
As a component of mangafodipir, this compound is introduced into the systemic circulation following the intravenous administration of mangathis compound. newdrugapprovals.orgguidetopharmacology.orgnewdrugapprovals.org The "absorption" of this compound, in this context, refers to its release as a ligand from the mangathis compound chelate after intravenous injection. newdrugapprovals.orgguidetopharmacology.orgnewdrugapprovals.org For mangathis compound, bioavailability is typically indicated as "NA" or "0," which is consistent with compounds administered directly into the bloodstream rather than absorbed across biological membranes. guidetopharmacology.orgrssing.com
Tissue Distribution Profiles
This compound (dipyridoxyl diphosphate) exhibits a specific distribution pattern throughout the body. Its volume of distribution ranges between 0.17 and 0.45 L/kg. newdrugapprovals.orgguidetopharmacology.org The protein binding of this compound is considered negligible. guidetopharmacology.org
Table 1: Key Distribution Parameters of this compound
| Parameter | Value | Reference |
| Volume of Distribution | 0.17 - 0.45 L/kg | newdrugapprovals.orgguidetopharmacology.org |
| Protein Binding | Negligible | guidetopharmacology.org |
The ligand this compound primarily distributes into the extracellular fluid. newdrugapprovals.orgguidetopharmacology.org This distribution pattern is indicated by its volume of distribution, suggesting that it largely remains within this compartment. The extracellular fluid encompasses both plasma and interstitial fluid.
This compound is rapidly distributed throughout the body following administration. newdrugapprovals.orgguidetopharmacology.org The highest concentrations of this compound are observed in the kidneys, lung, blood, and liver. newdrugapprovals.orgguidetopharmacology.org In contrast, it demonstrates a low affinity for the myocardium and brain. newdrugapprovals.orgguidetopharmacology.org Studies in pregnant rats indicated no detectable transplacental passage of this compound (DPDP).
Table 2: Organ-Specific Distribution of this compound
| Organ/Tissue | Distribution Level | Reference |
| Kidneys | High concentration | newdrugapprovals.orgguidetopharmacology.org |
| Lung | High concentration | newdrugapprovals.orgguidetopharmacology.org |
| Blood | High concentration | newdrugapprovals.orgguidetopharmacology.org |
| Liver | High concentration | newdrugapprovals.orgguidetopharmacology.org |
| Myocardium | Low affinity | newdrugapprovals.orgguidetopharmacology.org |
| Brain | Low affinity | newdrugapprovals.orgguidetopharmacology.org |
Biotransformation Pathways and Metabolite Formation
Following intravenous administration, mangathis compound slowly dissociates into manganese and its organic ligand, this compound (dipyridoxyl diphosphate). newdrugapprovals.orgguidetopharmacology.org this compound is considered the pharmacologically active component within the structure of mangathis compound.
Mangathis compound (MnDPDP) undergoes metabolism primarily through dephosphorylation. This process sequentially forms manganese dipyridoxyl monophosphate (MnDPMP) and subsequently manganese dipyridoxyl ethylenediamine (B42938) (MnPLED). Concurrently, transmetallation occurs, leading to the formation of corresponding zinc compounds, namely ZnDPDP, ZnDPMP, and ZnPLED. Dipyridoxyl Ethyldiamine (PLED) is a known dephosphorylated metabolite of this compound. Notably, the dephosphorylation of this compound to MnPLED does not appear to diminish its pharmacological actions, such as its cytoprotective effects.
The primary metabolic pathways for mangathis compound in humans involve dephosphorylation and a simultaneous transmetallation with zinc. Plasma zinc (Zn2+) plays a significant role in this process due to its substantially higher affinity for this compound compared to manganese (Mn2+). Specifically, zinc's affinity for this compound is approximately 1000 times greater than that of manganese, and about 10^9 times greater than that of calcium. This differential affinity influences the release of manganese from the mangathis compound complex.
Elimination Routes and Excretion Kinetics
This compound is primarily eliminated from the body through renal excretion, with a smaller fraction undergoing fecal excretion. The pharmacokinetic behavior of this compound is distinct from that of its associated metal, manganese, once the Mangathis compound chelate dissociates in vivo.
Renal Excretion Pathways
This compound is predominantly eliminated via urine within 24 hours of administration. drugbank.comnih.govrxlist.com Research indicates that nearly all of the this compound ligand is excreted renally within this timeframe, with negligible amounts eliminated through feces. rxlist.com The ligand this compound is distributed to the extracellular fluid before its elimination via urine. drugbank.comnih.govnewdrugapprovals.org The renal excretion of this compound, or its metabolites, occurs through pathways governed by the glomerular filtration rate. nih.gov Small molecules and metabolites that are not bound to plasma proteins are efficiently filtered from the blood by glomerular filtration. rsc.org While specific details on active tubular secretion or reabsorption for this compound are not extensively detailed, these are general mechanisms of renal excretion that can influence drug elimination. rsc.org The intact Mangathis compound complex, containing this compound, is also readily excreted in the urine. researchgate.netdiva-portal.orgnih.gov
Biliary Excretion (indirect influence via associated metal)
The mean initial plasma half-life of this compound (dipyridoxyl diphosphate (B83284), DPDP) is approximately 50 minutes. drugbank.comrxlist.com For radiolabeled this compound (14C-mangathis compound trisodium), the apparent terminal half-life of elimination from plasma is reported as 2.09 ± 0.47 hours. hres.ca
Table 1: this compound Elimination Kinetics
| Parameter | Value | Reference |
| Primary Elimination Route | Renal (Urine) | drugbank.comnih.govrxlist.com |
| Fecal Excretion (of this compound) | Up to 25% | drugbank.comnih.gov |
| Initial Plasma Half-life (this compound/DPDP) | Approximately 50 minutes | drugbank.comrxlist.com |
| Apparent Terminal Half-life (14C-Fodipir) | 2.09 ± 0.47 hours | hres.ca |
| Manganese Fecal Excretion (from Mangathis compound) | 50-60% (over 5 days) | hres.catandfonline.com |
| Manganese Renal Excretion (from Mangathis compound) | 15-20% (within 24 hours) | drugbank.comnih.govtandfonline.com |
Note: This table presents data derived from the text. For an interactive experience, data visualization tools would typically be employed.
Plasma Protein Binding Characteristics
This compound exhibits negligible plasma protein binding. drugbank.comnih.govrxlist.com In in vitro studies using whole human blood, the binding of this compound to proteins was found to be insignificant. rxlist.com This characteristic is important as only the unbound fraction of a drug in plasma is typically available to exert pharmacological effects, distribute into tissues, undergo metabolism, and be excreted. wikipedia.orgsygnaturediscovery.com
In contrast, the associated manganese ion, when released from Mangathis compound, demonstrates approximately 27% protein binding. drugbank.comnih.govrxlist.com Manganese is transported to the liver primarily via α2-macroglobulin and, to a lesser extent, albumin. nih.gov Common blood proteins involved in drug binding include human serum albumin, lipoproteins, glycoproteins, and alpha, beta, and gamma globulins. wikipedia.orgbioanalysis-zone.com Albumin constitutes a significant portion (around 60%) of the total protein content in plasma and is a primary binding site for acidic and neutral compounds, while basic compounds tend to bind to alpha-1 acid glycoprotein (B1211001) (AGP). bioanalysis-zone.com The negligible binding of this compound suggests that a large proportion of the compound remains unbound in the bloodstream, readily available for distribution and elimination.
Table 2: this compound Plasma Protein Binding
| Compound | Plasma Protein Binding | Binding Proteins (if applicable) | Reference |
| This compound | Negligible | Not specified (due to negligible binding) | drugbank.comnih.govrxlist.com |
| Manganese (from Mangathis compound) | Approximately 27% | α2-macroglobulin, Albumin | drugbank.comnih.govrxlist.com |
Note: This table presents data derived from the text. For an interactive experience, data visualization tools would typically be employed.
Preclinical and Translational Investigations of Fodipir
In Vitro Cellular Models for Mechanistic Elucidation
In vitro cellular models have been instrumental in dissecting the specific mechanisms by which fodipir exerts its effects, including cytoprotection, toxicity, cellular uptake, and metal chelation.
This compound and its derivatives have been investigated in various cell culture systems to understand their cytoprotective and cytotoxic properties. In U937 cells, a human pro-monocytic cell line, this compound (Dp-dp) has demonstrated cytoprotective effects. Pre-treatment with this compound protected U937 cells against 7β-hydroxycholesterol (7βOH)-induced cellular reactive oxygen species (ROS) production, apoptosis, and lysosomal membrane permeabilization diva-portal.orgkarger.com. This protective effect is attributed to this compound's ability to attenuate ROS and stabilize lysosomal and mitochondrial membranes diva-portal.orgdiva-portal.org.
Conversely, in CT26 colon tumor cells, this compound (DPDP) and its dephosphorylated derivative, PLED, exhibit cytotoxic activity. Studies have shown that the cytotoxic activity of this compound was approximately 20 times higher than that of mangathis compound in killing CT26 colon cancer cells google.comresearchgate.netdiva-portal.orgnih.gov. This suggests that the anticancer effects observed with mangathis compound in some contexts are mediated by the this compound moiety or its metabolites, potentially through an "iron starvation" mechanism mdpi.com.
Table 1: Cytotoxic Activity of this compound and Related Compounds in CT26 Tumor Cells (Relative Potency)
| Compound | Relative Cytotoxic Potency (vs. Mangathis compound) | Cell Line | Reference |
| This compound (DPDP) | ~20 times higher | CT26 | google.comdiva-portal.orgnih.gov |
| MnPLED | 6 times higher | CT26 | researchgate.net |
The cellular uptake and intracellular fate of this compound are often studied in the context of its complex, mangathis compound. After intravenous administration, mangathis compound slowly dissociates into its manganese component and the organic ligand this compound (dipyridoxyl diphosphate). The manganese is then taken up by hepatocytes, while the this compound ligand is distributed to the extracellular fluid drugbank.comnih.gov. This compound itself is rapidly distributed throughout the body, with its highest concentrations observed in the kidneys, lung, blood, and liver, and a lower affinity for the myocardium and brain drugbank.com. This distribution pattern suggests that once released from its metal complex, this compound can reach various tissues, influencing its therapeutic potential. This compound is predominantly eliminated via urine, with up to 25% of the administered this compound being excreted into feces within 24 hours drugbank.comnih.gov.
A fundamental aspect of this compound's mechanism of action is its robust metal ion chelation capability. This compound (DPDP) functions as a chelating agent, forming complexes with various metal cations mdpi.comnih.govresearchgate.net. Electron Paramagnetic Resonance (EPR) studies have been crucial in elucidating these interactions. These studies have demonstrated that platinum (Pt2+) ions can outcompete manganese (Mn2+) and endogenous zinc (Zn2+) in binding to this compound (DPDP) researchgate.netnih.govresearchgate.netunit.nounit.no. This competitive binding suggests that this compound's protective effects against chemotherapy-induced peripheral neuropathy (CIPN), particularly that caused by oxaliplatin (B1677828), may stem from its ability to chelate and facilitate the elimination of neurotoxic Pt2+ ions, implying that the manganese component might not be essential for this specific therapeutic action nih.govresearchgate.netunit.no. Furthermore, this compound compounds are recognized as potent chelators of iron and other transition metals medicaljournalssweden.se. Notably, zinc exhibits a significantly higher affinity for this compound (approximately 1000 times greater) compared to manganese google.comdiva-portal.orgnih.gov.
In Vivo Animal Models for Efficacy and Safety Assessment
In vivo animal models have provided crucial insights into this compound's efficacy in mitigating oxidative stress, organ injury, and chemotherapy-induced neuropathy. These studies often utilize mangathis compound, highlighting the role of the this compound moiety in the observed protective effects.
This compound, as part of mangathis compound, has shown significant protective effects in animal models of oxidative stress and organ injury.
Table 2: Effect of Mangathis compound on Survival Rate in Mouse Models of Hepatic Injury
| Model | Treatment Group (Mangathis compound) | Control Group (Untreated/Vehicle) | Outcome (Survival Rate) | P-value | Reference |
| Total Hepatic Ischemia (7 days post-injury) | 100% (n=9) | 11% (1 of 9 survived >30 days) | All animals survived >30 days vs. 1/9 | P<0.001 | plos.orgnih.gov |
| APAP-induced ALF | Significantly increased | Lower | Increased survival rates | Not specified | nih.gov |
Ischemia-Reperfusion (I/R) Injury: Mangathis compound has been effective in preventing experimental hepatic ischemia-reperfusion injuries in mice plos.orgnih.govplos.orgnih.gov. Administration of mangathis compound resulted in a reduction in serum ASAT activity (P<0.01), decreased liver tissue damage, and a reduction in markers of apoptosis (P<0.01) plos.orgnih.gov. Furthermore, treated animals exhibited significantly higher survival rates compared to untreated controls (P<0.001) plos.orgnih.gov. The this compound moiety's ability to increase GSH levels is considered a contributing factor to the observed antioxidant and protective effects against I/R injury plos.orgnih.gov.
This compound, as a component of mangathis compound and calmangathis compound, has demonstrated protective effects in animal models of chemotherapy-induced peripheral neuropathy (CIPN), particularly against oxaliplatin-induced neuropathy mdpi.commdpi.comnih.govresearchgate.netmedicaljournalssweden.setandfonline.comjci.orgfrontiersin.org.
In mouse models of oxaliplatin-induced neuropathy, mangathis compound prevented locomotor disturbances, corrected hypoesthesia, and mitigated cold hyperalgesia jci.org. These neuroprotective effects are largely mediated by the antioxidant properties of the compound jci.org. Mechanistically, EPR studies suggest that this compound's effectiveness in CIPN is primarily due to its ability to chelate and facilitate the elimination of neurotoxic platinum (Pt2+) ions from the body nih.govresearchgate.netunit.no. This highlights the crucial role of the this compound ligand in directly addressing the root cause of platinum-associated neurotoxicity by binding and removing the metal mdpi.comnih.govresearchgate.net.
Table 3: Effect of Mangathis compound on Oxaliplatin-Induced Neuropathy in Mice
| Neuropathy Parameter | Control (Vehicle) | Oxaliplatin Alone | Oxaliplatin + Mangathis compound | P-value (vs. Oxaliplatin Alone) | Reference |
| Latency to Fall (Rotarod, seconds) | 1073 ± 106 | 514 ± 120 | 961 ± 137 | P=0.032 | jci.org |
| Paw Withdrawal Threshold (Von Frey, g) | 1.1 ± 0.2 | 8.2 ± 0.5 | 1.36 ± 0.25 | P=0.002 | jci.org |
| Paw Lifts (Cold Plate, number) | Not specified | Increased | 12 ± 1.0 (1st cycle), 13 ± 1.2 (2nd cycle) | P=0.90 (1st cycle), P=0.97 (2nd cycle) | jci.org |
Modulation of Anti-cancer Efficacy as an Adjunctive Agent
Preclinical investigations have demonstrated that mangathis compound, through its this compound ligand and manganese core, exhibits cytoprotective properties against the adverse events induced by chemotherapy, notably without diminishing the anti-cancer efficacy of co-administered drugs. diva-portal.orgtandfonline.com This cytoprotective effect is largely attributed to its SOD mimetic activity, which helps to mitigate drug-induced oxidative stress in healthy cells. karger.comresearchgate.netdiva-portal.orgmedicaljournalssweden.se
Studies in various preclinical models have shown that mangathis compound can protect healthy cells from injuries caused by chemotherapy agents. For instance, it has been demonstrated to protect against doxorubicin-induced cardiotoxicity and myelosuppressive effects of cytostatic drugs, including oxaliplatin and 5-fluorouracil (B62378) (5-FU). diva-portal.orgtandfonline.com Furthermore, mangathis compound has been observed to preserve blood cells during in vitro treatment with anti-cancer drugs like paclitaxel (B517696) and oxaliplatin. tandfonline.comsciencedaily.com
Beyond its cytoprotective role, research suggests that mangathis compound may also enhance the anti-cancer effects of certain chemotherapeutic agents. For example, studies indicated that mangathis compound enhanced the anti-cancer effects of oxaliplatin and 5-FU. researchgate.netdiva-portal.org In a preclinical setting, calmangathis compound, a derivative of mangathis compound where calcium replaces a portion of manganese, not only protected BALB/c mice against oxaliplatin-induced myelosuppressive effects but also increased the antitumor activity of oxaliplatin in CT26 tumor-bearing syngenic BALB/c mice. researchgate.netdiva-portal.org This suggests a dual benefit: protection of healthy tissues while maintaining or even augmenting tumor cytotoxicity. The active pharmacological component responsible for these cytoprotective effects may reside in this compound itself or its dephosphorylated metabolite, manganese dipyridoxyl ethyldiamine (MnPLED). karger.comresearchgate.net
Table 1: Preclinical Effects of Mangathis compound/Calmangathis compound as an Adjunctive Agent
| Chemotherapeutic Agent | Observed Effect with Mangathis compound/Calmangathis compound | Reference |
| Oxaliplatin & 5-FU | Protection against myelosuppressive effects; enhanced anti-cancer effects researchgate.netdiva-portal.orgtandfonline.com | researchgate.netdiva-portal.orgtandfonline.com |
| Doxorubicin | Protection against cardiotoxicity diva-portal.orgtandfonline.com | diva-portal.orgtandfonline.com |
| Paclitaxel | Preservation of white blood cells; increased cancer cell-killing ability tandfonline.comsciencedaily.com | tandfonline.comsciencedaily.com |
Translational Insights from Preclinical Data to Clinical Hypotheses and Study Design
The promising preclinical data on mangathis compound's cytoprotective and potential anti-cancer enhancing effects provided a strong rationale for its translation into clinical investigations as a chemotherapy adjunct. diva-portal.orgtandfonline.commedicaljournalssweden.seresearchgate.netnih.gov Early translational studies aimed to evaluate if pretreatment with mangathis compound could reduce adverse events during curative chemotherapy in cancer patients. diva-portal.org
One such study, involving patients with stage III colon cancer undergoing adjuvant FOLFOX6 chemotherapy, demonstrated encouraging results. In this small feasibility study, patients pretreated with mangathis compound experienced significantly fewer severe (grade 3 and 4) adverse events, including neutropenia and neurosensory toxicity, compared to the placebo group. diva-portal.org Furthermore, white blood cell counts were statistically significantly higher in the mangathis compound group after FOLFOX treatment. diva-portal.org
Table 2: Clinical Feasibility Study Outcomes of Mangathis compound in Colon Cancer Patients (N=14) diva-portal.org
| Outcome Parameter | Placebo Group (N=7) | Mangathis compound Group (N=7) | p-value |
| Grade 3/4 AEs | 4 events | 0 events | < .05 |
| White Blood Cell Count | Lower | Statistically significantly higher | < .01 |
Given concerns about potential manganese accumulation and neurotoxicity with long-term or frequent use of mangathis compound, a modified compound, calmangathis compound (PledOx®), was developed. Calmangathis compound replaces four-fifths of the manganese ions in mangathis compound with calcium ions, which stabilizes the complex and significantly reduces manganese release and retention in the brain and other organs, while maintaining or improving its protective efficacy. researchgate.netdiva-portal.org This modification aimed to improve the therapeutic index for more frequent therapeutic use. researchgate.net
This development led to clinical hypotheses and study designs focusing on the prevention of chemotherapy-induced peripheral neuropathy (CIPN), particularly oxaliplatin-induced peripheral neuropathy (OIPN), a significant dose-limiting side effect. researchgate.netresearchgate.netnih.gov A placebo-controlled randomized phase II study (PLIANT) investigated calmangathis compound's preventive effects in patients with metastatic colorectal cancer. researchgate.net
Table 3: Phase II Study (PLIANT) Outcomes of Calmangathis compound in mCRC Patients with OIPN researchgate.net
| Outcome Parameter (Calmangathis compound vs. Placebo) | Result (Calmangathis compound vs. Placebo) | p-value |
| Physician-graded neurotoxicity (Odds Ratio) | 0.62 (90% CI 1.15) | .16 |
| Cold allodynia (mean score) | 1.6 vs. 2.3 | < .05 |
| Sensory symptoms (Leonard scale, cycles 1-8 mean) | 1.9 vs. 3.0 | < .05 |
| Sensory symptoms (Leonard scale, 3 & 6 months follow-up mean) | 3.5 vs. 7.3 | < .01 |
Despite promising phase II results, later phase III trials (POLAR A and M) investigating calmangathis compound for CIPN prevention in colorectal cancer patients treated with oxaliplatin-based regimens yielded unexpectedly negative outcomes. These trials reported a higher incidence of persistent CIPN in the calmangathis compound-treated group compared to placebo, indicating a damaging result. researchgate.netnih.gov Proposed explanations for this divergence from earlier positive findings include a potential time-dependent redox interaction between oxaliplatin and calmangathis compound, or that this compound may bind platinum ions (Pt2+) with high enough affinity to act as a chelation drug, potentially affecting the pharmacokinetics or pharmacodynamics of oxaliplatin in a complex manner not fully understood. researchgate.netnih.gov These translational insights highlight the complexities of bridging preclinical findings to clinical success and underscore the critical need for a comprehensive understanding of drug mechanisms and interactions in the clinical context.
Advanced Research Methodologies for Fodipir Investigations
Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR))
Spectroscopic techniques, particularly Electron Paramagnetic Resonance (EPR), are instrumental in studying the electronic structure and environment of paramagnetic species associated with Fodipir. EPR spectroscopy is a powerful tool for characterizing biomacromolecular systems lacking long-range crystalline order, which is relevant for understanding this compound's interactions nist.gov.
Detailed Research Findings: EPR studies have been crucial in understanding the metal-binding affinities of this compound. Research has demonstrated that platinum (Pt2+) ions can outcompete manganese (Mn2+) and endogenous zinc (Zn2+) in binding to this compound (DPDP) diva-portal.orgresearchgate.netresearchgate.net. This competitive binding suggests a mechanism by which mangathis compound, containing the this compound ligand, may exert its protective efficacy against chemotherapy-induced peripheral neuropathy by chelating and eliminating Pt2+ researchgate.netresearchgate.net. EPR measurements, typically performed at X-band (9.9 GHz) on spectrometers like the Bruker Elexsys E500, involve specific parameters such as 100 kHz modulation frequency, 10 G modulation amplitude, 12 mW microwave power, and 65 G/s sweep velocity diva-portal.org. Signal intensity is determined by double integration after baseline correction and normalized against a standard curve diva-portal.org.
Mass Spectrometry-Based Approaches (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))
Mass spectrometry-based approaches are vital for the qualitative and quantitative analysis of this compound and its metabolites in complex biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are frequently employed hyphenated techniques. LC-MS/MS offers high selectivity and is suitable for routine analysis of organic compounds, while ICP-MS is particularly adept at detecting and quantifying metal ions due to its element-specific detection capabilities researchgate.netnih.gov.
Detailed Research Findings: These methods are widely used to evaluate the pharmacokinetics, biodistribution, and stability of compounds in biological samples. For instance, LC-MS/MS and ICP-MS have been utilized in conjunction to assess the stability of metal-containing drugs in plasma, with LC-MS/MS providing molecular information and ICP-MS measuring total metal content nih.gov. While specific detailed findings for this compound itself using these methods are not extensively documented in the provided sources, the general application of HPLC for determining mangathis compound in plasma highlights the relevance of these techniques for this compound-related research newdrugapprovals.org. The ability of ICP-MS to detect heteroatoms and metals makes it a powerful tool for studying the fate of metal-chelating agents like this compound in biological systems researchgate.net.
Advanced Imaging Modalities (e.g., Manganese-Enhanced MRI (MEMRI) for in vivo mechanistic studies)
Advanced imaging modalities, particularly Manganese-Enhanced MRI (MEMRI), play a significant role in understanding the in vivo mechanisms of this compound, primarily through its complex with manganese, mangathis compound. MEMRI leverages the paramagnetic properties of manganese to enhance contrast in T1-weighted MRI scans newdrugapprovals.orgwikipedia.orgnewdrugapprovals.orgdiva-portal.org.
Detailed Research Findings: Mangathis compound (MnDPDP), which incorporates the this compound ligand, was developed as an MRI contrast agent, notably for liver imaging. Normal liver tissue exhibits greater absorption of manganese compared to abnormal or cancerous tissue, leading to a brighter appearance in MRIs and facilitating lesion identification newdrugapprovals.orgwikipedia.orgnewdrugapprovals.org. MEMRI with MnDPDP has been shown to enhance tissue contrast in various excitable cells and organs, including the liver, pancreas, kidney cortex and medulla, myocardium, endocrine and exocrine glands, and potentially the retina and brain diva-portal.orgnih.gov. The efficacy of MEMRI is influenced by physiological and pharmacokinetic factors, as Mn2+ uptake and retention in healthy cells require active metabolism and strong intracellular binding with slow efflux nih.gov.
Cell Biology and Molecular Techniques (e.g., Flow Cytometry, Fluorescence Microscopy)
Cell biology and molecular techniques are essential for investigating the cellular and subcellular effects of this compound. Flow cytometry and fluorescence microscopy are key methods for analyzing cell populations and visualizing molecular events within cells.
Detailed Research Findings: this compound has been shown to be involved in cytoprotection against 7β-hydroxycholesterol-induced cell death. This protective effect is mediated by this compound's ability to attenuate cellular Reactive Oxygen Species (ROS) production and prevent lysosomal membrane permeabilization (LMP) glpbio.commedkoo.com. Flow cytometry is a high-throughput, single-cell technology used to quantify light scattering and fluorescence signals from individual cells, enabling the assessment of cell volume, internal complexity, and the presence of specific proteins or reporters nih.govthe-scientist.comusf.edu. It can be used to analyze cellular functions such as metabolism, protein secretion, cell proliferation, and cell death the-scientist.com. Fluorescence microscopy provides detailed spatial information about signal distribution within cells, complementing the quantitative data from flow cytometry biorxiv.org. While specific detailed studies on this compound using these techniques are not provided, their general application allows for the investigation of this compound's impact on cellular viability, ROS levels, and lysosomal integrity, directly supporting the observed cytoprotective mechanisms.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling approaches are indispensable for understanding this compound's molecular structure, predicting its interactions, and elucidating its mechanisms of action at an atomic and molecular level. These methods utilize computer-based techniques to simulate and analyze chemical systems nih.govamazon.comkallipos.gr.
Detailed Research Findings: These approaches encompass various techniques, including quantum mechanical (QM) calculations, molecular mechanics (MM) calculations, and molecular dynamics (MD) simulations nih.govkallipos.gr. They are employed to develop structural models of biomolecules, estimate free energies and binding affinities, and evaluate the importance of residues in active sites, particularly in enzyme catalysis nih.gov. For this compound, computational chemistry could be used to predict its binding characteristics with various metal ions or biological targets, complementing experimental EPR findings on metal chelation researchgate.netresearchgate.net. Molecular modeling can also aid in understanding how this compound's structure contributes to its observed cytoprotective properties.
Systems Biology Perspectives in Understanding this compound's Multifaceted Actions
Systems biology offers a holistic framework to understand the complex and multifaceted actions of this compound by integrating data from various biological levels, from molecular interactions to cellular networks and physiological responses. This interdisciplinary field aims to build predictive models of biological systems frontiersin.orgfrontiersin.org.
Detailed Research Findings: this compound's involvement in cytoprotection, its role as a chelating agent for metal ions, and its connection to reactive oxygen and nitrogen species (ROS/RNS) through mangathis compound's manganese superoxide (B77818) dismutase (MnSOD) mimetic activity wikipedia.orgglpbio.comsemanticscholar.org suggest that its actions are highly interconnected within cellular pathways. A systems biology approach would integrate data from spectroscopic analyses, mass spectrometry, imaging, and cell biology studies to construct comprehensive models of this compound's effects. This perspective allows researchers to analyze how this compound influences various cellular processes and signaling pathways simultaneously, providing a deeper understanding of its therapeutic potential and potential side effects by considering the entire biological system rather than isolated components frontiersin.org.
Emerging Research Frontiers and Therapeutic Advancement of Fodipir
Optimization of Fodipir-Based Chelators for Enhanced Efficacy and Reduced Toxicity
Significant efforts are directed towards optimizing this compound-based chelators to improve their therapeutic index. Mangathis compound, a complex where manganese is chelated with this compound, demonstrates superoxide (B77818) dismutase (SOD) mimetic activity, catalyzing the dismutation of superoxide radicals (O2•−) into oxygen (O2) and hydrogen peroxide (H2O2), thereby reducing oxidative stress mdpi.com.
A key development in this area is calmangathis compound [Ca4Mn(DPDP)5], a stabilized form of the mangathis compound complex. Calmangathis compound exhibits improved therapeutic activity compared to mangathis compound, particularly due to its enhanced stability with respect to manganese(II) ion (Mn2+) release wikipedia.orgresearchgate.net. Studies have shown that calmangathis compound is significantly more efficacious than mangathis compound in protecting BALB/c mice against the myelosuppressive effects induced by the chemotherapy drug oxaliplatin (B1677828) researchgate.net. This enhanced efficacy and reduced toxicity are partly attributed to the replacement of 80% of Mn2+ with calcium(II) ions (Ca2+) in calmangathis compound, which leads to considerably less Mn2+ release and retention in the brain and other organs researchgate.net.
Exploration of Novel Therapeutic Applications Beyond Current Indications
Beyond its established use as an MRI contrast agent, mangathis compound, and by extension its this compound component, are being explored for a range of novel therapeutic applications. Mangathis compound has demonstrated protective effects in various preclinical models, including against acetaminophen-induced liver injury, chemotherapy-induced peripheral neuropathy (CIPN), and ischemia–reperfusion injury mdpi.com.
Both mangathis compound (MnDPDP) and its metabolite, manganese pyridoxyl diethyl-diamine (MnPLED), function as catalytic antioxidants. This property enables their potential use in the prevention and treatment of oxidative stress-related tissue injury and inflammation nih.gov. Clinical applications tested in humans include the protection of normal cells during cancer chemotherapy and, potentially, the protection of ischemic tissues during reperfusion nih.gov. Calmangathis compound is currently under investigation as a chemotherapy adjunct in cancer patients wikipedia.orgresearchgate.net. Additionally, mangathis compound has been proposed as a supplementary treatment for conditions such as COVID-19, aiming to reduce endothelial inflammation and thrombosis, although further research is necessary to establish its clinical benefits in this context mdpi.com. The concept of "theragnostic" use, which combines therapeutic intervention with delayed imaging capabilities, represents another promising avenue for future exploration nih.gov. This compound itself, along with its dephosphorylated derivative dipyridoxyl ethyldiamine, is actively involved in mangathis compound-mediated cytoprotection against 7β-hydroxycholesterol-induced cell death chemicalbook.comglpbio.com.
Investigation of this compound in Combination Therapies and Complex Drug Interactions
The investigation of this compound in combination therapies highlights its potential to modulate the effects of other drugs, particularly in oncology. Mangathis compound has been shown to enhance the therapeutic effects of chemotherapy by simultaneously reducing hematologic toxicity and increasing cytotoxicity against cancer cells mdpi.com. Calmangathis compound is undergoing a clinical multicenter Phase II study as a chemotherapy adjunct in patients with metastatic colorectal cancer researchgate.net.
A significant aspect of this compound's interaction profile is its high binding affinity for neurotoxic Pt2+ medkoo.commdpi.comresearchgate.net. Electron paramagnetic resonance (EPR) studies suggest that the protective efficacy of mangathis compound (MnDPDP) against CIPN may stem from the chelation and elimination of Pt2+ by the this compound (DPDP) moiety, potentially rendering the Mn2+ component unnecessary for this specific therapeutic effect researchgate.net.
However, the combination of this compound-based chelators with other therapeutic agents requires careful consideration due to the potential for complex drug interactions. For instance, the POLAR phase III trials encountered damaging outcomes attributed to time-dependent redox interactions between oxaliplatin and PledOx (calmangathis compound) mdpi.com. Administering PledOx and platinum-containing drugs like oxaliplatin or cisplatin (B142131) too closely in time can lead to unfavorable metal-based redox interactions. This can result in the oxidation of Mn2+ (from PledOx) to Mn3+, which is significantly more potent in inducing oxidative stress and has a higher brain uptake, potentially increasing the risk of manganese-related central nervous system (CNS) symptoms mdpi.com. Despite these challenges, pretreatment with PledOx may be an effective and safe strategy to mitigate acute adverse effects associated with non-platinum chemotherapy, such as neutropenia, mucositis, and cardiac failure mdpi.com.
Development of this compound-Derived Compounds with Targeted Delivery Strategies
The development of this compound-derived compounds with targeted delivery strategies aims to enhance therapeutic specificity and minimize off-target effects. The this compound moiety within mangathis compound contributes to its liver-specific uptake, achieved through binding to pyridoxyl 5'-phosphate receptors on hepatocytes, which ensures a high intracellular concentration of mangathis compound in the liver google.comnih.gov. This inherent targeting mechanism, driven by the this compound component, represents a foundational aspect of its delivery.
Broader strategies in targeted drug delivery, which could be applied to new this compound-derived compounds, involve the recognition of specific surface biomarkers on target cells nanovexbiotech.comfrontiersin.org. This can be achieved through the integration of antibodies, ligands, or other compounds onto the surface of drug carriers, such as nanoparticles, enabling them to selectively identify and attach to particular receptors on cancer cell surfaces nanovexbiotech.comfrontiersin.orgdovepress.com. Such approaches are designed to minimize toxicity and adverse reactions while overcoming limitations of conventional therapies by facilitating drug release through specific internalization pathways nanovexbiotech.com. Tumor masses often exhibit an enhanced permeability and retention (EPR) effect, allowing macromolecules and nanoparticles to accumulate at the tumor site; the addition of specific ligands can further augment this targeted delivery nanovexbiotech.comfrontiersin.org. While general principles of targeted delivery are well-established, specific research findings on novel this compound-derived compounds engineered with advanced targeted delivery systems are an active area of ongoing research.
Understanding Long-Term Biological Impacts and Pharmacodynamic Effects
Understanding the long-term biological impacts and pharmacodynamic effects of this compound and its chelates is crucial for their clinical development and application. Pharmacodynamics focuses on how a drug affects a living organism, with a particular emphasis on dose-response relationships wikipedia.org.
In the context of mangathis compound, its SOD mimetic activity, which is responsible for its cytoprotective properties, depends on the intact manganese complex researchgate.netnih.gov. Conversely, its MRI contrast properties are contingent on the release of Mn2+ from the complex researchgate.net. The pharmacokinetics of this compound show that it is predominantly eliminated via urine within 24 hours, with approximately 25% excreted in feces. Manganese, when released from mangathis compound, is primarily excreted in feces, with about 15-20% undergoing renal elimination nih.gov. The volume of distribution for manganese is between 0.5 and 1.5 L/kg, while for this compound (dipyridoxyl diphosphate), it ranges from 0.17 to 0.45 L/kg nih.gov.
Regarding long-term biological impacts, while chronic or repeated exposure to manganese can lead to neurotoxic effects, including Parkinson-like symptoms, single doses of mangathis compound up to 25 μmol/kg in phase II trials did not report such signs nih.govfrontiersin.org. The design of calmangathis compound, with its stabilized Mn2+ complex and the replacement of a significant portion of Mn2+ with Ca2+, is intended to reduce Mn2+ release and subsequent retention in organs like the brain, thereby mitigating potential long-term manganese accumulation effects researchgate.net. The difference in excretion pathways for complexed versus dissociated Mn2+ (readily excreted in urine vs. slowly via biliary route, respectively) further underscores the importance of chelator stability in managing long-term biological exposure researchgate.net.
Q & A
Basic: What experimental methodologies are recommended to investigate Fodipir's metal-chelating properties in vitro?
To quantify this compound’s binding affinity for neurotoxic ions like Pt²⁺, researchers should employ electron paramagnetic resonance (EPR) spectroscopy to detect paramagnetic shifts upon metal binding . Competitive titration assays using fluorescent probes (e.g., Fura-2 for Ca²⁺ displacement) can further validate selectivity. For kinetic studies, stopped-flow spectrophotometry under controlled pH and ionic strength is advised. Ensure calibration with known chelators (e.g., EDTA) as benchmarks .
Basic: How does this compound’s pharmacokinetic profile influence experimental dosing in preclinical models?
This compound’s metabolism and manganese (Mn²⁺) release from its parent compound, mangathis compound, require careful dosing to avoid Mn accumulation. In rodents, a single 5 mmol/kg dose doubles total body Mn stores, necessitating monitoring via plasma AUC (22.7 ± 3.2 mg·h/mL) and renal clearance rates. Adjust doses based on species-specific metabolic rates and employ Mn-free controls to isolate this compound-specific effects .
Advanced: How can researchers reconcile contradictory findings between this compound’s neuroprotective effects and exacerbated neuropathy in clinical trials?
Contradictions arise from redox interactions between this compound-associated Mn²⁺ and oxaliplatin-derived Pt²⁺. To address this:
- Model Selection : Use in vitro Pt²⁺-specific neurotoxicity assays (e.g., dorsal root ganglion cultures) to isolate this compound’s chelation effects .
- Dosage Optimization : Titrate this compound to achieve sub-saturating Pt²⁺ binding without Mn²⁺ interference.
- In Vivo Validation : Employ Pt²⁺-selective tracers in MRI to track this compound’s distribution and metal sequestration in neural tissues .
Advanced: What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in neuroprotection studies?
Use non-linear regression models (e.g., Hill equation) to quantify EC₅₀ values for Pt²⁺ chelation. For in vivo sensory neuropathy endpoints (e.g., mechanical allodynia), apply mixed-effects models to account for inter-subject variability. Include covariates like baseline Mn levels and Pt²⁺ exposure duration. Report confidence intervals and effect sizes to assess clinical relevance .
Basic: What controls are essential when evaluating this compound’s cytoprotective effects in oxidative stress models?
- Negative Controls : Cells/animal cohorts treated with oxidative agents (e.g., 7β-hydroxycholesterol) without this compound.
- Chelator Controls : Compare with EDTA or deferoxamine to distinguish general chelation vs. This compound-specific mechanisms.
- Metal Competition : Co-administer excess Mn²⁺ or Pt²⁺ to validate binding specificity .
Advanced: How can researchers integrate multi-modal imaging to study this compound’s in vivo biodistribution and efficacy?
- MRI with Mangathis compound : Leverage Mn²⁺-enhanced T1-weighted imaging to track this compound’s uptake in hepatic and neural tissues .
- PET/CT with ⁶⁴Cu-labeled this compound : Quantify real-time biodistribution and correlate with Pt²⁺ sequestration in neuropathy models.
- Histological Validation : Post-mortem ion microscopy to map Pt²⁺ and Mn²⁺ co-localization in target tissues .
Basic: What are the key considerations for replicating this compound’s cytoprotection assays across laboratories?
- Standardized Buffers : Use HEPES (pH 7.4) with 150 mM NaCl to mimic physiological conditions.
- Metal Purity : Verify Pt²⁺ stock solutions via ICP-MS to avoid contamination.
- Cell Line Authentication : Use ATCC-validated lines (e.g., SH-SY5Y for neuroprotection assays) .
Advanced: What mechanistic studies can elucidate this compound’s role in modulating oxidative stress pathways beyond metal chelation?
- Transcriptomic Profiling : RNA-seq on this compound-treated cells to identify Nrf2/ARE pathway activation.
- Redox Proteomics : Quantify glutathionylation or sulfenylation in proteins using ICAT or OxICAT techniques.
- Knockout Models : Use Nrf2⁻/⁻ mice to dissect this compound’s dependency on antioxidant response elements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
